N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a complex organic compound that belongs to the class of pyrazoles and carboximidamides. These compounds are significant due to their biological activities and potential therapeutic applications. The structure features a benzenecarboximidamide moiety linked to a propan-2-yl and a pyrazol-5-yl group, indicating its potential as a modulator of biological pathways, particularly in the context of androgen receptor interactions.
The compound can be synthesized through various chemical processes, often involving intermediates that are well-documented in patent literature and chemical databases such as PubChem and ChEBI. Its relevance in medicinal chemistry has been highlighted in studies focusing on androgen receptor modulators, particularly for applications in treating prostate cancer and other androgen-dependent conditions .
N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide falls under the following classifications:
The synthesis of N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize solvents like dimethylformamide or dichloromethane, with temperature control being crucial to ensure yield and purity. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are typically employed to monitor the reaction progress.
Key structural data include:
N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide can undergo various chemical reactions:
Reactions are generally conducted under controlled conditions to optimize yields and minimize by-products. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for characterization.
The mechanism of action for N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide primarily involves its interaction with androgen receptors. It functions as an antagonist, inhibiting receptor activation by endogenous androgens, which is critical in conditions like prostate cancer.
Experimental studies have shown that compounds of this class exhibit high affinity for androgen receptors, leading to decreased cell proliferation in androgen-sensitive cancer cell lines . This mechanism is supported by binding assays and cellular assays that demonstrate their efficacy in blocking androgen-mediated signaling pathways.
Relevant data from studies indicate that these compounds have favorable safety profiles with low potential for toxicity when used within therapeutic ranges .
N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is primarily investigated for:
Its development reflects ongoing efforts to create selective modulators that can provide therapeutic benefits while minimizing adverse effects associated with traditional hormone therapies .
Systematic naming of benzenecarboximidamides follows IUPAC conventions where substituents on the nitrogen atoms are denoted by the prefix N'- and N-. The parent compound N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide (CAS: 1006482-12-7) contains three defining structural elements: a central benzene ring, a carboximidamide bridge, and a 1-(propan-2-yl)pyrazole moiety. The molecular formula C₁₆H₂₂N₄ confirms its bidentate nitrogen architecture [1].
Structural taxonomy categorizes analogues through:
Table 1: Structural Variants of Pyrazole-Benzenecarboximidamide Hybrids
Compound | R¹ (Aryl) | R² (N¹-Pyrazole) | Molecular Formula |
---|---|---|---|
Reference compound [1] | Phenyl | Propan-2-yl | C₁₆H₂₂N₄ |
N-Cyclopropyl variant [2] | Phenyl | Cyclopropyl | C₁₆H₂₀N₄ |
4-Fluoro-N-methyl derivative [6] | 4-Fluorophenyl | Propan-2-yl | C₁₄H₁₇FN₄ |
The strategic incorporation of isopropyl (propan-2-yl) groups into pyrazole-carboximidamide hybrids emerged from earlier studies on pyrazole pharmacophores. 1-Isopropyl-1H-pyrazol-5-amine (CAS: 3524-16-1) served as a foundational precursor, first synthesized in the 1970s and commercially available by the early 2000s [5]. This amine enabled efficient condensation with benzonitrile derivatives to form the carboximidamide linkage.
Patent analysis reveals accelerating interest in these architectures post-2010, particularly for:
The specific compound N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide entered chemical databases around 2012 (CAS registry: 1006482-12-7), with documented synthesis routes utilizing 1-isopropyl-1H-pyrazol-5-amine and N-isopropylbenzonitrile intermediates under acid catalysis [1] [5].
The pharmacological profile of carboximidamides critically depends on steric and electronic adjustments enabled by substituent engineering:
Steric effects:
Electronic modulation:
Table 2: Electronic Parameters of Key Substituents
Modification Site | Substituent | Hammett Constant (σ) | Effect on Amidino pKₐ |
---|---|---|---|
Aryl para-position | -H | 0.00 | Reference (pKₐ 11.2) |
Aryl para-position | -F | +0.06 | ΔpKₐ = -0.4 units |
Pyrazole N¹ | Propan-2-yl | Inductive (+I) | Minimal ΔpKₐ |
Amidine N-alkyl | Propan-2-yl | Steric hindrance | Reduced solvation |
Hybridization achieves optimal bioactivity when:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0